4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinedione core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the phenyl, morpholinylmethyl, and dimethylphenylmethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
4,6(1H,5H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Thioxo compounds: Molecules containing the thioxo group, which can exhibit similar reactivity and properties.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
89516-69-8 |
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Molecular Formula |
C24H27N3O3S |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-5-(morpholin-4-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H27N3O3S/c1-17-8-9-19(18(2)14-17)15-26-22(28)21(16-25-10-12-30-13-11-25)23(29)27(24(26)31)20-6-4-3-5-7-20/h3-9,14,21H,10-13,15-16H2,1-2H3 |
InChI Key |
LMXJLDWWXUITDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3)CN4CCOCC4)C |
Origin of Product |
United States |
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